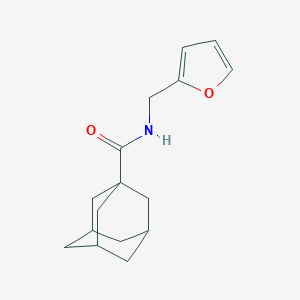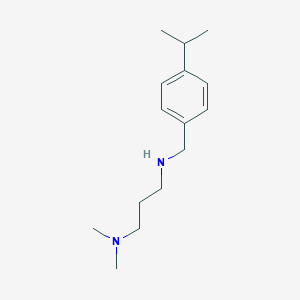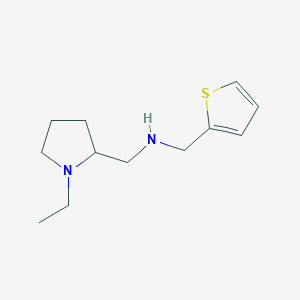![molecular formula C13H21NO B358787 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol CAS No. 880814-64-2](/img/structure/B358787.png)
1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol is a chemical compound with a complex structure that includes a propan-2-ylphenyl group and a methylamino group. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol typically involves the reaction of 4-isopropylbenzylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a Lewis acid, to facilitate the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yield and purity of the final product. The process involves the use of high-pressure and high-temperature conditions to optimize the reaction efficiency.
化学反応の分析
Types of Reactions: 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methylamino group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like halides (Cl-, Br-) and alkoxides (RO-) are used in substitution reactions.
Major Products:
Oxidation: Ketones or aldehydes.
Reduction: Alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
作用機序
The mechanism of action of 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation.
類似化合物との比較
- 1-[(4-Dimethylaminophenyl)methylamino]propan-2-ol
- (2R)-1-(Methylamino)propan-2-ol
Comparison: 1-({[4-(propan-2-yl)phenyl]methyl}amino)propan-2-ol is unique due to its specific structural features, such as the propan-2-ylphenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and potency in various applications.
特性
CAS番号 |
880814-64-2 |
|---|---|
分子式 |
C13H21NO |
分子量 |
207.31g/mol |
IUPAC名 |
1-[(4-propan-2-ylphenyl)methylamino]propan-2-ol |
InChI |
InChI=1S/C13H21NO/c1-10(2)13-6-4-12(5-7-13)9-14-8-11(3)15/h4-7,10-11,14-15H,8-9H2,1-3H3 |
InChIキー |
UUQQGTKHJUJYNH-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)CNCC(C)O |
正規SMILES |
CC(C)C1=CC=C(C=C1)CNCC(C)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2-{[2-(Cyclohex-1-en-1-yl)ethyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B358723.png)



![3-(morpholin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]propan-1-amine](/img/structure/B358743.png)
![2-[2-Methoxy-4-({[3-(4-morpholinyl)propyl]amino}methyl)phenoxy]acetamide](/img/structure/B358746.png)
![Diethyl-(4-{[(tetrahydro-furan-2-ylmethyl)-amino]-methyl}-phenyl)-amine](/img/structure/B358758.png)



